molecular formula C20H24N4OS B5007860 N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea CAS No. 774554-04-0

N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea

Cat. No.: B5007860
CAS No.: 774554-04-0
M. Wt: 368.5 g/mol
InChI Key: BYTKNYAFNWYZAU-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes an aniline group, a pyrrolidinyl group, and a thiourea moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with aniline and 3-(2-oxo-1-pyrrolidinyl)propylamine as the primary starting materials.

  • Reaction Steps: The aniline is first diazotized to form a diazonium salt, which is then coupled with thiourea to form the thiourea derivative. Subsequently, the 3-(2-oxo-1-pyrrolidinyl)propylamine is reacted with the thiourea derivative to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the aniline or pyrrolidinyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, nitro compounds, and carboxylic acids.

  • Reduction Products: Amines, alcohols, and hydrazines.

  • Substitution Products: Alkylated, acylated, and halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates. Biology: It serves as a probe in biochemical studies, aiding in the investigation of enzyme activities and protein interactions. Medicine: Industry: The compound is utilized in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea exerts its effects involves its interaction with specific molecular targets and pathways. The thiourea moiety can chelate metal ions, while the aniline and pyrrolidinyl groups may interact with enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects.

Comparison with Similar Compounds

  • N-(4-anilinophenyl)maleimide: This compound shares the aniline group but has a maleimide moiety instead of thiourea.

  • N-(4-anilinophenyl)formamide: Similar to the main compound but contains a formamide group.

  • N-(4-anilinophenyl)benzamide: This compound has a benzamide group instead of thiourea.

Uniqueness: N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is unique due to its combination of aniline, pyrrolidinyl, and thiourea groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-anilinophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-19-8-4-14-24(19)15-5-13-21-20(26)23-18-11-9-17(10-12-18)22-16-6-2-1-3-7-16/h1-3,6-7,9-12,22H,4-5,8,13-15H2,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTKNYAFNWYZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157957
Record name N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-N′-[4-(phenylamino)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774554-04-0
Record name N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-N′-[4-(phenylamino)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774554-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-N′-[4-(phenylamino)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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